REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
CC=1OCCN1
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
lithium methoxide
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Li+]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring, to between 160° C and 165° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a turbine stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor is sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
yields
|
Reaction Time |
23.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.4% |
Name
|
|
Type
|
product
|
Smiles
|
COCCCC(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.3% |
Name
|
|
Type
|
product
|
Smiles
|
COCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
CC=1OCCN1
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
lithium methoxide
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Li+]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring, to between 160° C and 165° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a turbine stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor is sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
yields
|
Reaction Time |
23.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.4% |
Name
|
|
Type
|
product
|
Smiles
|
COCCCC(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.3% |
Name
|
|
Type
|
product
|
Smiles
|
COCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
CC=1OCCN1
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
lithium methoxide
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Li+]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring, to between 160° C and 165° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a turbine stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor is sealed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
yields
|
Reaction Time |
23.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.4% |
Name
|
|
Type
|
product
|
Smiles
|
COCCCC(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.3% |
Name
|
|
Type
|
product
|
Smiles
|
COCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |